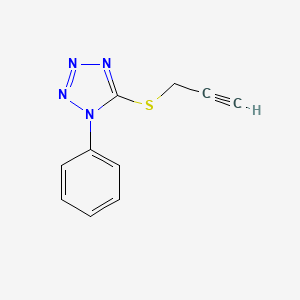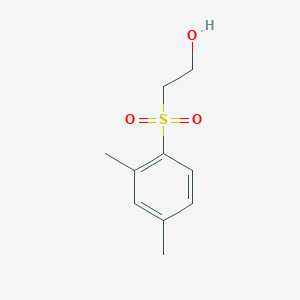![molecular formula C31H44K2O18S2 B12806213 Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Gummiferin can be synthesized through the pyrolytic conversion of atractyloside. This process involves heating atractyloside to induce decarboxylation, resulting in the formation of gummiferin . The reaction conditions typically include high temperatures and the presence of specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of gummiferin involves the extraction of the compound from the roots of Atractylis gummifera. The roots are harvested, dried, and subjected to various extraction techniques, such as solid-phase extraction and high-performance liquid chromatography, to isolate and purify gummiferin .
化学反应分析
Types of Reactions
Gummiferin undergoes several types of chemical reactions, including:
Oxidation: Gummiferin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert gummiferin into its reduced forms.
Substitution: Gummiferin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving gummiferin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from the reactions of gummiferin include various oxidized and reduced derivatives, as well as substituted compounds. These products have been studied for their biological and chemical properties .
科学研究应用
Gummiferin has been extensively studied for its applications in various fields:
Chemistry: Gummiferin is used as a model compound to study the mechanisms of glycoside reactions and to develop new synthetic methods.
作用机制
Gummiferin exerts its effects by inhibiting the adenine nucleotide translocation in mitochondria. This inhibition disrupts the normal function of the mitochondrial membrane, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of gummiferin include the adenine nucleotide translocase, which is responsible for the exchange of ADP and ATP across the mitochondrial membrane .
相似化合物的比较
Gummiferin is similar to other diterpene glycosides, such as atractyloside and atractyligenin. it is unique due to the presence of an additional carboxyl group, which gives it distinct chemical and biological properties . The similar compounds include:
Atractyloside: A diterpene glycoside with similar inhibitory effects on adenine nucleotide translocation but lacks the additional carboxyl group.
Atractyligenin: Another diterpene glycoside with similar properties but different structural features.
Gummiferin’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C31H44K2O18S2 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC 名称 |
dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI 键 |
FPJGZZYAZUKPAD-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















